molecular formula C8H8BrIO2 B1527169 (5-Bromo-3-iodo-2-methoxyphenyl)methanol CAS No. 1353878-13-3

(5-Bromo-3-iodo-2-methoxyphenyl)methanol

Cat. No.: B1527169
CAS No.: 1353878-13-3
M. Wt: 342.96 g/mol
InChI Key: PLRYQNRWSOKNMF-UHFFFAOYSA-N
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Description

“(5-Bromo-3-iodo-2-methoxyphenyl)methanol” is an organic compound with the CAS Number: 1353878-13-3 and a molecular weight of 342.96 . It is a solid substance with a melting point between 71 - 74 degrees Celsius .


Molecular Structure Analysis

The IUPAC name for this compound is “this compound” and its InChI Code is 1S/C8H8BrIO2/c1-12-8-5 (4-11)2-6 (9)3-7 (8)10/h2-3,11H,4H2,1H3 . This indicates the presence of bromine, iodine, and methoxy groups in the phenyl ring, along with a methanol group.


Physical and Chemical Properties Analysis

“this compound” is a solid substance with a melting point between 71 - 74 degrees Celsius . It has a molecular weight of 342.96 .

Scientific Research Applications

Antibacterial Properties

Studies have found bromophenols, structurally related to (5-Bromo-3-iodo-2-methoxyphenyl)methanol, to possess significant antibacterial properties. For instance, compounds isolated from the marine red alga Rhodomela confervoides have shown to exhibit moderate to strong activity against various strains of bacteria. The most potent compound among these showed minimum inhibitory concentrations (MICs) less than 70 µg/ml, indicating a potential for developing antibacterial agents from bromophenol derivatives (Xu et al., 2003).

Antioxidant Activity

Bromophenols derived from marine sources, akin to this compound, have also been researched for their antioxidant properties. A particular study on the marine red alga Rhodomela confervoides identified compounds with potent antioxidant activities, stronger than or comparable to known antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests that such bromophenols could be valuable in preventing oxidative deterioration in food (Li et al., 2011).

Catalysis and Surface Science

Methanol, a molecule related to the synthesis and reactivity of this compound, has been utilized to probe the surface sites of ceria nanocrystals. This research provides insights into the catalytic properties of metal oxides and can inform the development of novel catalysts for industrial applications (Wu et al., 2012).

Synthesis of Serotonin Derivatives

The methoxylation process, relevant to the chemical structure of this compound, has been applied to the synthesis of serotonin, a critical neurotransmitter. This highlights the importance of such chemical transformations in synthesizing biologically significant molecules (Saito & Kikugawa, 1979).

Membrane Technology

Methanol's interactions with lipid bilayers, as studied through the dynamics of dimyristoyl-sn-glycero-3-phosphocholine (DMPC), reveal the solvent's capability to significantly influence membrane properties. This research can have implications for the use of solvents in biotechnological applications and the design of drug delivery systems (Nguyen et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

(5-bromo-3-iodo-2-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRYQNRWSOKNMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1I)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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